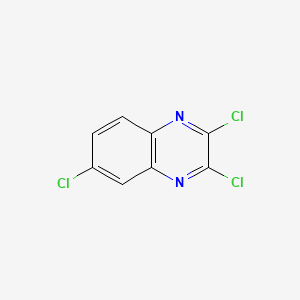

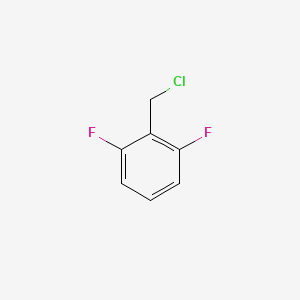

2,6-Difluorobenzyl chloride

Übersicht

Beschreibung

2,6-Difluorobenzyl chloride is a chemical compound that has been studied for its potential use in organic synthesis. It is derived from 2,6-difluorotoluene, which can be chlorinated to yield this compound with a high efficiency of 92% . This compound serves as an intermediate in the synthesis of other chemicals, such as 2,6-difluorobenzaldehyde, through Sommelet's reaction .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multi-step processes. For instance, a three-step synthesis is described for a key building block of penoxsulam, which includes a regioselective lithiation and subsequent electrophilic substitution, a copper-catalyzed coupling, and chloroxidation conditions . Although this synthesis is for a different compound, it highlights the complexity that can be involved in synthesizing fluorinated organic molecules. The synthesis of this compound from 2,6-difluorotoluene is relatively straightforward, with a high yield indicating a robust and efficient process .

Molecular Structure Analysis

While the molecular structure of this compound is not directly discussed in the provided papers, the structure of a related compound, a highly fluorinated organic imide, is analyzed. This compound exhibits a complex molecular geometry with dihedral angles between the perfluorophenyl groups and the pyridine core, as well as short intermolecular contacts within the crystal structure . Such analyses are crucial for understanding the reactivity and potential applications of fluorinated compounds.

Chemical Reactions Analysis

The reactivity of this compound is exemplified by its transformation into 2,6-difluorobenzaldehyde via Sommelet's reaction . This showcases the compound's ability to undergo further chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, the solvolysis of 2,6-difluorobenzoyl chloride, a related compound, demonstrates the influence of fluorine substituents on reaction mechanisms, with the ortho effect playing a significant role in determining the pathway of the reaction .

Physical and Chemical Properties Analysis

The physical properties of 2,6-difluorobenzamide, a derivative of this compound, have been characterized, with a reported melting point range and structural characterization through IR and NMR spectrometry . These properties are indicative of the compound's purity and stability, which are important for its use in further chemical reactions and applications. The synthesis process for 2,6-difluorobenzamide also emphasizes the importance of high yield, good product quality, and environmental considerations .

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds : 2,6-Difluorobenzyl chloride is used in the preparation of various fluorinated compounds. For instance, Malykhin and Shteingarts (1998) demonstrated its use in transforming 2,6-difluorotoluene to benzaldehyde (Malykhin & Shteingarts, 1998).

C-F Transformations : Idogawa et al. (2020) described a method to prepare difluoromethylenes, including α,α-difluorobenzyl chlorides, through single C-F transformations of benzotrifluorides (Idogawa et al., 2020).

Phosphodiesterase Inhibition : Kozai and Maruyama (1999) found that this compound derivatives, particularly 9-(2,6-difluorobenzyl)-9H-purines, show potential as phosphodiesterase inhibitors (Kozai & Maruyama, 1999).

Ortho Effect in Solvolyses : Park and Kevill (2012) investigated the ortho effect of this compound, highlighting its impact on solvolysis mechanisms (Park & Kevill, 2012).

Styrene Polymerization : Beckerle et al. (2006) explored the use of this compound in styrene polymerization processes (Beckerle et al., 2006).

Electrosynthesis Applications : Batanero, Barba, and Martín (2002) discussed the electrosynthesis of certain compounds using this compound (Batanero, Barba, & Martín, 2002).

Synthesis of High-Purity Derivatives : Moore (2003) developed a method for preparing high-purity derivatives of this compound for use in agricultural and pharmaceutical applications (Moore, 2003).

Generation of Difluorocarbene : Wang et al. (2011) utilized this compound in the efficient preparation of gem-difluorinated cyclopropenes and cyclopropanes (Wang et al., 2011).

Acidochromic Behavior Study : Badal et al. (2020) studied the acidochromic behavior of derivatives containing this compound (Badal et al., 2020).

Synthesis of Rufinamide : Bonacorso et al. (2015) reported on the synthesis of Rufinamide, an antiepileptic drug, using this compound (Bonacorso et al., 2015).

Safety and Hazards

2,6-Difluorobenzyl chloride is considered hazardous. It causes severe skin burns and eye damage . It is harmful if swallowed or inhaled . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area .

Wirkmechanismus

- The primary target of 2,6-Difluorobenzyl chloride is not explicitly mentioned in the available literature. However, we know that it is synthesized by reacting gaseous chlorine with 2,6-difluorotoluene .

- At the benzylic position, it can react with nucleophiles (such as amines or other nucleophilic reagents) via an SN2-type mechanism. In this concerted process, the nucleophile attacks the carbon simultaneously as the chlorine atom leaves, forming the corresponding product .

Target of Action

Mode of Action

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXRENZUAQXZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342425 | |

| Record name | 2,6-Difluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

697-73-4 | |

| Record name | 2,6-Difluorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Difluorobenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVM6C9CCE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

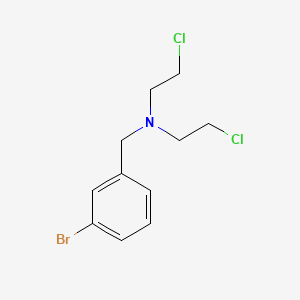

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 2,6-Difluorobenzyl chloride highlighted in the provided research?

A1: The research primarily highlights the use of this compound as a reagent in the synthesis of Methiozolin []. Methiozolin is a thiozolin compound with the chemical formula [5-{(2,6-difluorobenzyloxy)methyl}-4,5-dihydro-5-methyl-3-(3-methylthiophene-2-yl)-isoxazole]. It is synthesized by reacting 4,5-dihydro-5-methyl-3-{(3-methylthiophene-2-yl)-isoxazole-5-yl}methanol with this compound (or bromide) in the presence of an alkali metal base and a phase-transfer catalyst [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.